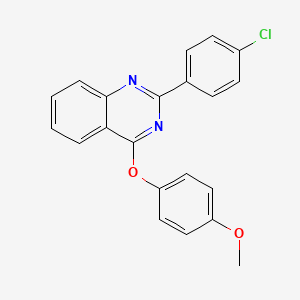![molecular formula C21H27FN4OS B11446971 1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea](/img/structure/B11446971.png)
1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea is a complex organic compound that features a combination of fluorophenyl, piperazine, and methoxyphenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with a suitable propylating agent to form 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amine.
Thiourea Formation: The next step involves the reaction of the amine derivative with 4-methoxyphenyl isothiocyanate under controlled conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors in the brain, modulating their activity.
Enzyme Inhibition: It can inhibit specific enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea: Similar structure but with a chlorine atom instead of fluorine.
1-{3-[4-(4-Bromophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea imparts unique properties such as increased lipophilicity and potential for stronger receptor binding compared to its chlorine or bromine analogs .
Properties
Molecular Formula |
C21H27FN4OS |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C21H27FN4OS/c1-27-20-9-5-18(6-10-20)24-21(28)23-11-2-12-25-13-15-26(16-14-25)19-7-3-17(22)4-8-19/h3-10H,2,11-16H2,1H3,(H2,23,24,28) |
InChI Key |
AIXDWIPIEMHQEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCCN2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11446890.png)
![8-(2,4-dimethoxyphenyl)-3-(2-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446898.png)
![2-(2-chlorophenyl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11446902.png)
![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11446910.png)
![N-(2,4-difluorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11446921.png)
![ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate](/img/structure/B11446924.png)

![methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate](/img/structure/B11446935.png)
![ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11446937.png)
![N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11446938.png)
![1-{5-[(3-Chloro-2-methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B11446943.png)
![ethyl 6-(3,4-dimethylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11446945.png)
![5-(3-methoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11446953.png)

